(4-Bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone hydrochloride
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Overview
Description
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, an ethyl group attached to a pyrazole ring, and a piperazine moiety linked through a methanone group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone hydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Ethylation: The brominated pyrazole undergoes ethylation using an ethylating agent like ethyl iodide in the presence of a base.
Coupling with Piperazine: The ethylated bromopyrazole is then coupled with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure.
Coupling Reactions: The piperazine moiety can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while oxidation might result in the formation of a ketone or carboxylic acid derivative.
Scientific Research Applications
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog that lacks the ethyl and piperazine groups.
1-Ethyl-3-(4-bromophenyl)-1H-pyrazole: Contains a bromophenyl group instead of the piperazine moiety.
4-(4-Bromo-1H-pyrazol-3-yl)pyridine: Features a pyridine ring in place of the piperazine group.
Uniqueness
(4-Bromo-1-ethyl-1H-pyrazol-3-yl)(piperazin-1-yl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and piperazine moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H16BrClN4O |
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Molecular Weight |
323.62 g/mol |
IUPAC Name |
(4-bromo-1-ethylpyrazol-3-yl)-piperazin-1-ylmethanone;hydrochloride |
InChI |
InChI=1S/C10H15BrN4O.ClH/c1-2-15-7-8(11)9(13-15)10(16)14-5-3-12-4-6-14;/h7,12H,2-6H2,1H3;1H |
InChI Key |
IHMQNYDJAUAQNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2CCNCC2)Br.Cl |
Origin of Product |
United States |
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